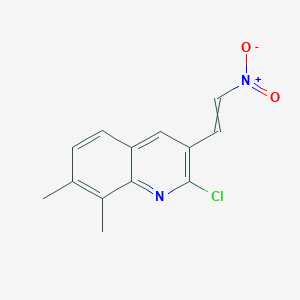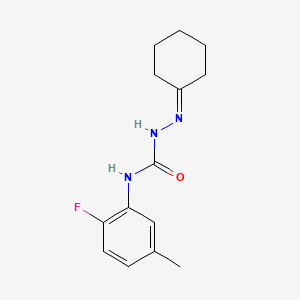
2-Cyclohexylidene-N-(2-fluoro-5-methylphenyl)hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ciclohexiliden-N-(2-fluoro-5-metilfenil)hidrazina-1-carboxamida es un compuesto químico que pertenece a la clase de derivados de hidrazina. Este compuesto se caracteriza por la presencia de un grupo ciclohexilideno y un grupo fluoro-metilfenil unido a una porción de carboxamida de hidrazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-ciclohexiliden-N-(2-fluoro-5-metilfenil)hidrazina-1-carboxamida normalmente implica la reacción de ciclohexanona con 2-fluoro-5-metilfenilhidrazina en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción. El producto se purifica luego utilizando técnicas como recristalización o cromatografía.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas de purificación automatizados para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Ciclohexiliden-N-(2-fluoro-5-metilfenil)hidrazina-1-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, a menudo involucrando el uso de agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos, a menudo facilitado por catalizadores o condiciones de reacción específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan con frecuencia.
Sustitución: Los catalizadores como el paladio o el níquel se emplean a menudo en reacciones de sustitución, junto con disolventes como el diclorometano o el tolueno.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos o derivados hidroxílicos, mientras que la reducción puede producir aminas u otras formas reducidas. Las reacciones de sustitución pueden dar como resultado una variedad de derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
2-Ciclohexiliden-N-(2-fluoro-5-metilfenil)hidrazina-1-carboxamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 2-ciclohexiliden-N-(2-fluoro-5-metilfenil)hidrazina-1-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir o activar ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Ciclohexiliden-N-(2-metilfenil)hidrazina-1-carboxamida
- 2-Ciclohexiliden-N-(2-clorofenil)hidrazina-1-carboxamida
- 2-Ciclohexiliden-N-(2-nitrofenil)hidrazina-1-carboxamida
Singularidad
2-Ciclohexiliden-N-(2-fluoro-5-metilfenil)hidrazina-1-carboxamida es única debido a la presencia de un grupo fluoro y un grupo metil en el anillo de fenilo, lo que puede influir en su reactividad química y actividad biológica. Esta combinación de sustituyentes puede mejorar su potencia y selectividad en ciertas aplicaciones en comparación con compuestos similares.
Propiedades
Número CAS |
918824-67-6 |
|---|---|
Fórmula molecular |
C14H18FN3O |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
1-(cyclohexylideneamino)-3-(2-fluoro-5-methylphenyl)urea |
InChI |
InChI=1S/C14H18FN3O/c1-10-7-8-12(15)13(9-10)16-14(19)18-17-11-5-3-2-4-6-11/h7-9H,2-6H2,1H3,(H2,16,18,19) |
Clave InChI |
YSUHGMUXMCRRNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)NC(=O)NN=C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-5-thia-9-azaspiro[5.5]undecane](/img/structure/B12622521.png)
![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B12622528.png)

![2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622543.png)
![1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12622550.png)
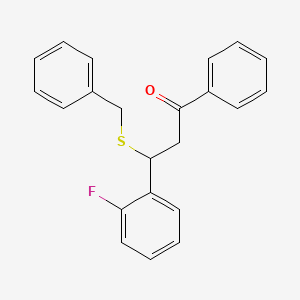

![1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene](/img/structure/B12622566.png)

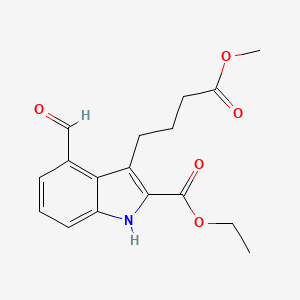
![2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12622579.png)
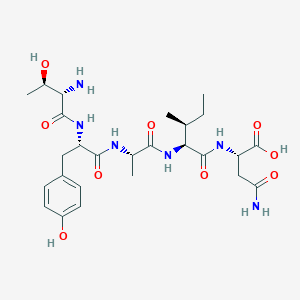
![4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid](/img/structure/B12622594.png)
